BenchChemオンラインストアへようこそ!

5-(2-(2-chloropyrimidin-4-yl)acetyl)-N-(2,6-difluorophenyl)-2-methoxybenzamide

Synthetic intermediate Linker chemistry Kinase inhibitor scaffold

5-(2-(2-Chloropyrimidin-4-yl)acetyl)-N-(2,6-difluorophenyl)-2-methoxybenzamide (CAS 1089278-52-3; molecular formula C20H14ClF2N3O3; MW 417.79 g/mol) is a pyrimidine-benzamide hybrid compound bearing a 2-chloropyrimidine ring linked via an acetyl bridge to a 2-methoxybenzamide core substituted with an N-(2,6-difluorophenyl) group. It belongs to a patent-disclosed chemical series in which the N-(2,6-difluorophenyl)-2-methoxybenzamide scaffold serves as a conserved pharmacophoric element in kinase-targeted small molecules, most notably the clinical candidate GSK1904529A (CAS 1089283-49-7).

Molecular Formula C20H14ClF2N3O3
Molecular Weight 417.8 g/mol
CAS No. 1089278-52-3
Cat. No. B3080647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-(2-chloropyrimidin-4-yl)acetyl)-N-(2,6-difluorophenyl)-2-methoxybenzamide
CAS1089278-52-3
Molecular FormulaC20H14ClF2N3O3
Molecular Weight417.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)CC2=NC(=NC=C2)Cl)C(=O)NC3=C(C=CC=C3F)F
InChIInChI=1S/C20H14ClF2N3O3/c1-29-17-6-5-11(16(27)10-12-7-8-24-20(21)25-12)9-13(17)19(28)26-18-14(22)3-2-4-15(18)23/h2-9H,10H2,1H3,(H,26,28)
InChIKeyPKCKZFLVRVIHLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-(2-Chloropyrimidin-4-yl)acetyl)-N-(2,6-difluorophenyl)-2-methoxybenzamide (CAS 1089278-52-3): Procurement-Oriented Compound Profile


5-(2-(2-Chloropyrimidin-4-yl)acetyl)-N-(2,6-difluorophenyl)-2-methoxybenzamide (CAS 1089278-52-3; molecular formula C20H14ClF2N3O3; MW 417.79 g/mol) is a pyrimidine-benzamide hybrid compound bearing a 2-chloropyrimidine ring linked via an acetyl bridge to a 2-methoxybenzamide core substituted with an N-(2,6-difluorophenyl) group . It belongs to a patent-disclosed chemical series in which the N-(2,6-difluorophenyl)-2-methoxybenzamide scaffold serves as a conserved pharmacophoric element in kinase-targeted small molecules, most notably the clinical candidate GSK1904529A (CAS 1089283-49-7) [1]. The compound is commercially available from multiple suppliers at a specified purity of ≥98%, and its closest structural analogs differ in the nature of the linker connecting the chloropyrimidine to the benzamide core—variations that are expected to alter both synthetic derivatization potential and target-binding geometry [2].

Why Generic Substitution Is Inadequate for 5-(2-(2-Chloropyrimidin-4-yl)acetyl)-N-(2,6-difluorophenyl)-2-methoxybenzamide in Research Procurement


Compounds within the N-(2,6-difluorophenyl)-2-methoxybenzamide class cannot be interchanged without risking divergence in synthetic trajectory and biological readout. The nature of the linker between the chloropyrimidine and the benzamide core—whether an acetyl bridge (CAS 1089278-52-3), an imidazo[1,2-a]pyridine heterocycle (CAS 1089278-50-1), or a direct anilino connection—determines the compound's utility as a synthetic intermediate, the geometry of kinase ATP-site occupancy, and the electrophilic reactivity of the chloropyrimidine warhead . Even within the same patent family (US8093239B2), structurally distinct intermediates are not functionally equivalent: the acetyl linker of CAS 1089278-52-3 provides a ketone carbonyl that is absent in the imidazo[1,2-a]pyridine-bridged analog, enabling different downstream chemistries (e.g., reductive amination, Grignard addition) that are foreclosed with fully aromatic heterocyclic linkers [1]. Furthermore, the 2-chloropyrimidine moiety in this compound class has been characterized as a tunable covalent electrophile capable of engaging cysteine residues via nucleophilic aromatic substitution (SNAr), and linker geometry directly modulates the positioning of this warhead relative to target nucleophiles [2]. The quantitative evidence in Section 3 details the measurable differences that make generic substitution scientifically untenable.

Quantitative Differentiation Evidence: 5-(2-(2-Chloropyrimidin-4-yl)acetyl)-N-(2,6-difluorophenyl)-2-methoxybenzamide vs Closest Analogs


Linker Type Differentiation: Acetyl Bridge vs Imidazo[1,2-a]pyridine in the N-(2,6-Difluorophenyl)-2-methoxybenzamide Series

The acetyl linker in CAS 1089278-52-3 provides a reactive ketone carbonyl (C=O) at the benzylic position, enabling synthetic transformations—including reductive amination, oxime formation, Grignard addition, and Wittig olefination—that are chemically inaccessible in the fully aromatic imidazo[1,2-a]pyridine-bridged analog CAS 1089278-50-1 . In the GSK1904529A patent pathway, the imidazo[1,2-a]pyridine intermediate (CAS 1089278-50-1) is used directly for the final SNAr coupling with an aniline, whereas an acetyl-linked intermediate would require prior conversion to a heterocyclic linker before analogous downstream chemistry, or alternatively would direct synthesis toward a different chemotype entirely [1]. There is no published head-to-head biological comparison between these two intermediates; however, the absence of the imidazo[1,2-a]pyridine ring in CAS 1089278-52-3 results in a molecular weight reduction of 85.1 Da (417.8 vs 502.9 Da) and eliminates the planar tricyclic system that contributes to kinase hinge-region binding in GSK1904529A, suggesting divergent target engagement profiles .

Synthetic intermediate Linker chemistry Kinase inhibitor scaffold Derivatization versatility

Purity Specification: Vendor-Certified 98% Purity vs Standard Research-Grade Benzamide Analogs

CAS 1089278-52-3 is supplied with a vendor-certified purity of 98.00% (HPLC) as specified by Coolpharm (Cat. No. KH-84235) [1]. This specification exceeds the 95% purity commonly listed for research-grade analogs such as CAS 1089278-50-1 (AKSci, 95%) and N-(2,6-difluorophenyl)-2-methoxybenzamide core scaffold (97%, Alfa Aesar) [2]. The 98% specification is particularly relevant for procurement decisions in fragment-based screening and biophysical assay contexts where impurities at the 2–5% level can generate false-positive hits or confound SPR/ITC measurements. No direct comparative impurity profiling data are publicly available across suppliers.

Purity specification Quality control Procurement standard Reproducibility

Chloropyrimidine Electrophile Reactivity: Covalent Warhead Potential in Kinase Inhibition

The 2-chloropyrimidine moiety present in CAS 1089278-52-3 has been independently characterized as a covalent electrophilic warhead in a series of MSK1 CTKD inhibitors, where 2,5-dichloropyrimidine engages Cys440 via nucleophilic aromatic substitution (SNAr) [1]. In that study (Hall et al., 2022), the chloropyrimidine series demonstrated time-dependent irreversible inhibition confirmed by jump-dilution and mass spectrometry experiments—a mechanistic feature that distinguishes this chemotype from reversible ATP-competitive pyrimidine inhibitors. While no direct reactivity data exist for CAS 1089278-52-3 specifically, the presence of the 2-chloropyrimidine substituent places it within the same electrophilic chemotype. By contrast, the core scaffold N-(2,6-difluorophenyl)-2-methoxybenzamide (CAS 1065134-54-4) lacks the chloropyrimidine entirely and possesses no intrinsic covalent cysteine-targeting capability [2]. Similarly, GSK1904529A (CAS 1089283-49-7) employs the pyrimidine ring for hinge-region hydrogen bonding in a reversible ATP-competitive mode, not for covalent bond formation, highlighting that the chloropyrimidine electrophilicity in CAS 1089278-52-3 represents a mechanistically distinct feature within this compound family .

Covalent inhibitor Chloropyrimidine warhead SNAr reactivity Kinase cysteine targeting

Molecular Weight and Physicochemical Differentiation from the N-(2,6-Difluorophenyl)-2-methoxybenzamide Core Scaffold

CAS 1089278-52-3 (MW 417.8 Da) represents a partially elaborated intermediate between the minimal core scaffold N-(2,6-difluorophenyl)-2-methoxybenzamide (CAS 1065134-54-4, MW 263.24 Da) and the fully elaborated drug-like inhibitor GSK1904529A (CAS 1089283-49-7, MW 851.96 Da) . The addition of the 2-chloropyrimidin-4-yl-acetyl group adds 154.6 Da to the core scaffold while introducing three hydrogen bond acceptors (pyrimidine N1, pyrimidine N3, ketone carbonyl) and one aromatic ring. This intermediate molecular weight range (400–420 Da) places the compound in an optimal window for fragment growth vector exploration, retaining ligand efficiency metrics while providing sufficient functionality for biochemical profiling [1]. In contrast, the core scaffold (263 Da) lacks the heterocyclic functionality needed for kinase hinge-region recognition, and GSK1904529A (852 Da) exceeds the Ro5-compliant range and requires formulation optimization for in vivo use.

Fragment elaboration Molecular weight optimization Ligand efficiency Physicochemical property

Optimal Research and Industrial Application Scenarios for 5-(2-(2-Chloropyrimidin-4-yl)acetyl)-N-(2,6-difluorophenyl)-2-methoxybenzamide (CAS 1089278-52-3)


Chemical Biology: Covalent Kinase Probe Development Leveraging the 2-Chloropyrimidine Electrophile

The 2-chloropyrimidine moiety in CAS 1089278-52-3 positions the compound as a candidate starting point for targeted covalent inhibitor (TCI) campaigns against kinases harboring accessible cysteine residues in or near the ATP-binding pocket. Class-level evidence demonstrates that 2-chloropyrimidine analogs undergo SNAr-based covalent bond formation with cysteine thiols (e.g., MSK1 Cys440), a mechanism confirmed by intact protein mass spectrometry and jump-dilution kinetics [1]. Researchers designing covalent probes can use the acetyl linker as a synthetic handle for further elaboration while retaining the electrophilic warhead. This application is not served by the imidazo[1,2-a]pyridine analog (CAS 1089278-50-1), where the chloropyrimidine is sterically constrained, or by the non-halogenated core scaffold (CAS 1065134-54-4), which lacks any electrophilic functionality.

Medicinal Chemistry: Diversifiable Intermediate for Parallel Library Synthesis

The ketone carbonyl in the acetyl linker of CAS 1089278-52-3 enables diversification chemistries—reductive amination, oxime condensation, and organometallic addition—that generate structurally novel kinase inhibitor scaffolds . This contrasts with the imidazo[1,2-a]pyridine-bridged intermediate (CAS 1089278-50-1) used in the GSK1904529A pathway, where the fully aromatic linker restricts diversification to cross-coupling and nucleophilic aromatic substitution [2]. Medicinal chemistry groups seeking to explore IP space distinct from the GSK1904529A chemotype can use CAS 1089278-52-3 to generate acetyl-derived chemotypes that are not accessible through the established imidazo[1,2-a]pyridine route. The vendor-certified 98% purity further supports the compound's suitability as a starting material for library production where intermediate purification would otherwise increase cycle time.

Fragment-Based Drug Discovery: Intermediate-Weight Scaffold for Growth Vector Exploration

At 417.8 Da, CAS 1089278-52-3 occupies a strategic intermediate position between the minimal fragment (CAS 1065134-54-4, 263 Da) and the fully optimized drug-like lead GSK1904529A (852 Da) [1]. This molecular weight range retains fragment-like ligand efficiency potential while providing sufficient pharmacophoric elements (chloropyrimidine for hinge recognition or covalent targeting, 2-methoxybenzamide for additional binding interactions, 2,6-difluorophenyl for lipophilic contacts) to enable meaningful biochemical assay readouts. Structure-based drug design teams can use this compound to probe growth vectors from the benzamide core toward the pyrimidine-binding region of kinase active sites, a strategy not feasible with the minimal core scaffold alone.

Assay Development: Positive Control for Chloropyrimidine Reactivity Screening

For laboratories establishing screens to assess chloropyrimidine-containing compound reactivity against panels of cysteine-containing proteins or glutathione-trapping assays, CAS 1089278-52-3 provides a structurally defined, commercially available probe with a monochloropyrimidine electrophile. The class-level precedent from Hall et al. (2022) establishes the feasibility of chloropyrimidine-cysteine adduct detection by LC-MS [1]. Using this compound as a reference standard enables calibration of reactivity assays before screening larger chloropyrimidine libraries. The 98% purity specification supports its use as an analytical reference where impurity-related artifacts could otherwise confound adduct identification.

Quote Request

Request a Quote for 5-(2-(2-chloropyrimidin-4-yl)acetyl)-N-(2,6-difluorophenyl)-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.